molecular formula C12H15NO5 B2668492 Methyl 2-acetamido-4,5-dimethoxybenzoate CAS No. 63190-57-8

Methyl 2-acetamido-4,5-dimethoxybenzoate

Cat. No. B2668492
CAS RN: 63190-57-8
M. Wt: 253.254
InChI Key: SBVYRZSSFMDAGH-UHFFFAOYSA-N
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Description

“Methyl 2-acetamido-4,5-dimethoxybenzoate” is a chemical compound with the molecular formula C12H15NO5 . It has a molecular weight of 253.25 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-acetamido-4,5-dimethoxybenzoate” consists of a benzoate core with two methoxy groups (OCH3) at the 4th and 5th positions, an acetamido group (NHCOCH3) at the 2nd position, and a methyl ester group (COOCH3) attached to the benzoate core .

Scientific Research Applications

  • Synthesis of Derivatives : One study focused on the synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucofuranoside and its derivatives, demonstrating its potential in carbohydrate chemistry and organic synthesis (Jacquinet & Sinaÿ, 1974).

  • Chemical Characterization : Research on the structures of colchicine analogues included a compound similar to Methyl 2-acetamido-4,5-dimethoxybenzoate, offering insights into the chemical structure and properties of these compounds (Mackay, Lacey, & Burden, 1989).

  • Antiparasitic Drugs Research : A study in 1964 explored the anti-coccidial activity of compounds including derivatives of Methyl 2-acetamido-4,5-dimethoxybenzoate, contributing to the field of antiparasitic drug development (Rogers et al., 1964).

  • Antitumor Activity : Research on the synthesis and characterization of Glycine derivatives containing 5-Fluorouracil involved compounds similar to Methyl 2-acetamido-4,5-dimethoxybenzoate, indicating its potential in developing antitumor agents (Lan Yun-jun, 2011).

  • Chemoselective Insertion Research : A study on the thermal decomposition involving thiolactams and corresponding lactams included a compound related to Methyl 2-acetamido-4,5-dimethoxybenzoate, contributing to the understanding of chemoselective insertion reactions (Mlostoń, Kania, & Heimgartner, 2009).

  • Anti-Inflammatory Research : The synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents included related compounds, demonstrating the potential of Methyl 2-acetamido-4,5-dimethoxybenzoate in developing anti-inflammatory medications (Radwan, Shehab, & El-Shenawy, 2009).

properties

IUPAC Name

methyl 2-acetamido-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-7(14)13-9-6-11(17-3)10(16-2)5-8(9)12(15)18-4/h5-6H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYRZSSFMDAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-4,5-dimethoxybenzoate

Synthesis routes and methods I

Procedure details

Commercially available 2-amino-4,5-dimethoxy-benzoic acid methyl ester (3 g, 0.014 mol) and acetic anhydride (4.03 mL, 0.0426 mol) were heated in heptane at 100° C. for 3 hours. After removal of heptane in vaccuo, the crude product of 2-acetylamino-4,5-dimethoxy-benzoic acid methyl ester was obtained and used without further purification. LC/MS: m/z 254 (M+H).
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3 g
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4.03 mL
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Synthesis routes and methods II

Procedure details

′N-(4-fluorophenyl)-N′-(4-{[2-methyl-6,7-bis(methyloxy)quinazolin-4-yl]oxy}phenyl)cyclopropane-1,1-dicarboxamide. Commercially available 2-amino-4,5-dimethoxy-benzoic acid methyl ester (3 g, 0.014 mol) and acetic anhydride (4.03 mL, 0.0426 mol) were heated in heptane at 100° C. for 3 hours. After removal of heptane in vacuo, the crude product of 2-acetylamino-4,5-dimethoxy-benzoic acid methyl ester was obtained and used without further purification. LC/MS: m/z 254 (M+H).
Name
N-(4-fluorophenyl)-N′-(4-{[2-methyl-6,7-bis(methyloxy)quinazolin-4-yl]oxy}phenyl)cyclopropane-1,1-dicarboxamide
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0 (± 1) mol
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3 g
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4.03 mL
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